

Gas Phase Thermolysis of 1-Chloro-1-methylcyclohexane: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloro-1-methylcyclohexane

Cat. No.: B1295254

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Disclaimer: Extensive literature searches did not yield specific quantitative data on the gas phase thermolysis of **1-chloro-1-methylcyclohexane**. Therefore, this guide utilizes data from a structurally analogous and well-studied tertiary alkyl chloride, tert-butyl chloride (2-chloro-2-methylpropane), to infer the expected behavior of **1-chloro-1-methylcyclohexane**. The principles, mechanisms, and experimental approaches described are broadly applicable to the gas-phase unimolecular elimination of tertiary alkyl halides.

Introduction

The gas phase thermolysis of alkyl halides is a fundamental reaction in organic chemistry, providing insights into reaction kinetics, mechanisms, and the stability of intermediates. **1-Chloro-1-methylcyclohexane**, a tertiary alkyl chloride, is expected to undergo unimolecular elimination of hydrogen chloride (HCl) upon heating in the gas phase. This process, also known as dehydrochlorination, is of interest to researchers in physical organic chemistry, reaction kinetics, and chemical synthesis. This technical guide provides a comprehensive overview of the core principles governing this reaction, leveraging data from analogous systems to predict its characteristics.

Reaction Mechanism and Products

The gas phase thermolysis of **1-chloro-1-methylcyclohexane** is anticipated to proceed via a unimolecular elimination (E1) mechanism. This process involves a two-step sequence:

- Rate-Determining Step: Heterolytic cleavage of the carbon-chlorine bond to form a stable tertiary carbocation intermediate and a chloride ion.
- Fast Step: Abstraction of a proton from a carbon atom adjacent (β -position) to the carbocation by the chloride ion, leading to the formation of an alkene and hydrogen chloride.

Due to the structure of **1-chloro-1-methylcyclohexane**, two primary alkene products are expected from the elimination of a β -proton:

- 1-methylcyclohexene (the more substituted and thermodynamically more stable alkene, expected to be the major product according to Zaitsev's rule).
- Methylenecyclohexane (the less substituted alkene, expected to be the minor product).

Quantitative Kinetic Data (Based on tert-Butyl Chloride)

The following table summarizes the kinetic parameters for the gas-phase thermolysis of tert-butyl chloride, which serves as a model for **1-chloro-1-methylcyclohexane**. The reaction is the unimolecular elimination of HCl to produce isobutylene.

Temperature Range (K)	Pressure Range (Torr)	Rate Constant (k) Expression (s ⁻¹)	Activation Energy (E _a) (kJ/mol)	Pre-exponential Factor (A) (s ⁻¹)	Reference
593 - 653	6 - 200	$k = 10^{13.15} \exp(-173.6/R T)$	173.6	1.41×10^{13}	[1]

Note: R is the gas constant (8.314 J/mol·K).

Experimental Protocols

Detailed experimental protocols for the gas phase thermolysis of **1-chloro-1-methylcyclohexane** are not available in the literature. However, a general methodology for

studying such unimolecular gas-phase reactions can be described. These experiments are typically carried out in a static or flow reactor system coupled with an analytical instrument for product analysis.

Static System Method

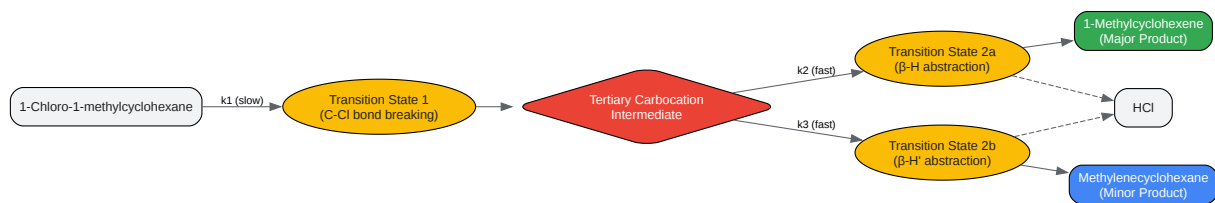
- **Apparatus:** A thermostatically controlled pyrex or quartz reaction vessel of known volume is used. The vessel is connected to a vacuum line, a pressure gauge (e.g., a capacitance manometer), and an analytical system (e.g., a gas chromatograph-mass spectrometer, GC-MS).
- **Procedure:** a. The reaction vessel is evacuated to a high vacuum. b. A known pressure of **1-chloro-1-methylcyclohexane** vapor is introduced into the heated vessel. c. The reaction is allowed to proceed for a specific time. d. The reaction is quenched by rapidly cooling the vessel or by expanding the gaseous mixture into a sample loop for analysis. e. The product mixture is analyzed by GC-MS to identify and quantify the products (1-methylcyclohexene, methylenecyclohexane, and HCl) and the remaining reactant. f. The rate constant is determined by measuring the extent of reaction at different reaction times and initial pressures. g. The experiment is repeated at various temperatures to determine the Arrhenius parameters (activation energy and pre-exponential factor).

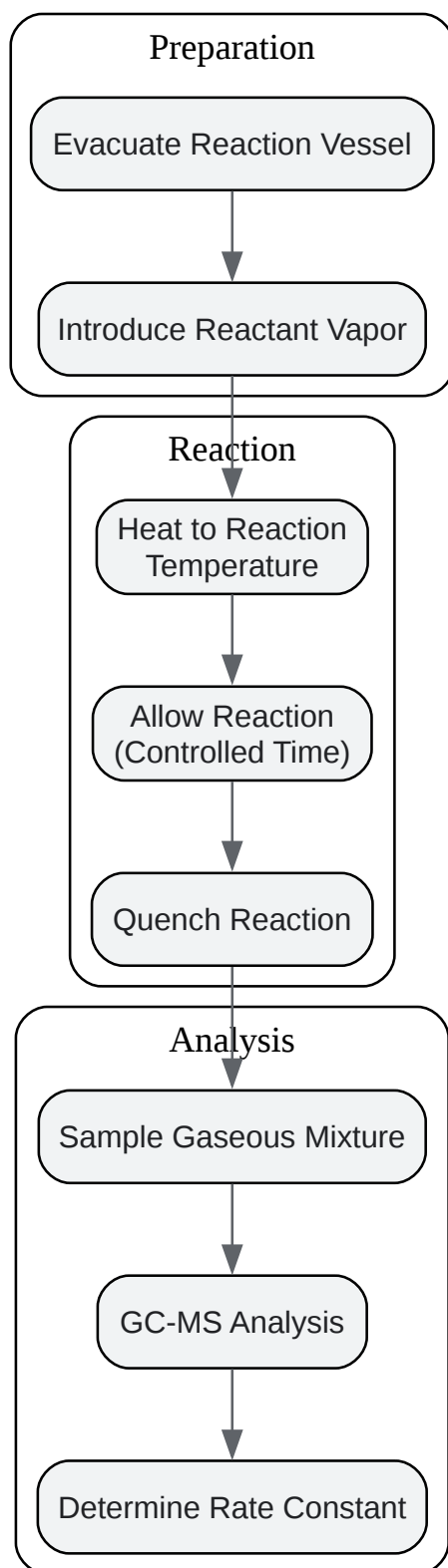
Flow System Method

- **Apparatus:** A flow reactor, typically a heated tube (e.g., quartz or stainless steel), is used. The reactant is introduced at a controlled flow rate, often diluted in an inert carrier gas (e.g., nitrogen or argon). The reactor effluent is connected to an online analytical instrument.
- **Procedure:** a. A dilute mixture of **1-chloro-1-methylcyclohexane** in an inert gas is passed through the heated reactor at a constant flow rate and pressure. b. The temperature of the reactor is precisely controlled. c. The residence time of the gas in the heated zone is calculated from the flow rate, reactor volume, temperature, and pressure. d. The composition of the effluent gas is continuously monitored by an analytical technique such as mass spectrometry or Fourier-transform infrared (FTIR) spectroscopy. e. Rate constants are determined from the extent of conversion as a function of residence time. f. The temperature dependence of the rate constant is studied to obtain the Arrhenius parameters.

Visualizations

Reaction Pathway





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References

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